Crystal structure and X-ray diffraction of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid
Crystal structure and X-ray diffraction of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid
Structural Elucidation and X-Ray Crystallography of Hexahydro-1H-cyclopenta[c]furan-1-carboxylic Acid: A Technical Guide
As a Senior Application Scientist in structural chemistry, I frequently encounter conformationally restricted bicyclic scaffolds that serve as critical bioisosteres in modern drug discovery. One such emerging building block is hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid (CAS: 2307772-62-7)[1].
This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of this specific 5,5-fused bicyclic system. By understanding the causality behind crystallization kinetics, data collection parameters, and supramolecular assembly, researchers can reliably determine the absolute and relative stereochemistry of these complex scaffolds.
Molecular Architecture & Conformational Dynamics
The core of hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid consists of a cyclopentane ring cis-fused to a tetrahydrofuran (THF) ring.
Causality of Conformation: Five-membered rings cannot adopt a planar geometry without suffering from severe torsional strain (Pitzer strain) due to eclipsing hydrogen atoms. To minimize the free energy of the system, both the cyclopentane and THF rings pucker into either an envelope ( Cs symmetry) or a half-chair ( C2 symmetry) conformation. In the solid state, the steric bulk of the carboxylic acid at the C1 position forces the THF ring into a distinct envelope conformation, directing the carboxylate moiety into a pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.
Supramolecular Assembly: Carboxylic acids are classic supramolecular synthons. In the crystal lattice, the molecules self-assemble via complementary O−H⋯O=C hydrogen bonds. This enthalpically driven process almost universally results in a centrosymmetric dimer characterized by the R22(8) graph-set motif[2].
Crystallization Strategy
To obtain diffraction-quality single crystals, we must control the rate of supersaturation. For highly soluble organic acids, Vapor Diffusion is the method of choice because it allows for a slow, thermodynamically controlled transition from a solvated state to a highly ordered crystalline lattice.
Protocol 1: Vapor Diffusion Crystallization (Self-Validating System)
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Dissolution: Dissolve 10–15 mg of the compound in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate) in a 2 mL inner vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
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Chamber Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of an "antisolvent" (e.g., Hexanes).
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Equilibration: Cap the outer 20 mL vial tightly. Allow the antisolvent to slowly diffuse into the inner vial via the vapor phase at a constant 20 °C.
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System Validation: After 3–7 days, inspect the inner vial under a polarized light microscope. The appearance of sharp birefringence upon rotating the polarizer validates that the precipitate is a highly ordered single crystal, not an amorphous solid.
Caption: Workflow for vapor diffusion crystallization of bicyclic carboxylic acids.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Once a suitable crystal (approx. 0.1×0.1×0.2 mm) is harvested, it is mounted on a goniometer using a cryoloop and inert paratone oil.
Causality of Cryogenic Cooling: Data collection is strictly performed at 100 K using a liquid nitrogen cryostream. Cooling the crystal drastically reduces the atomic thermal vibrations (Debye-Waller factor). This preserves the high-angle diffraction intensities, which is absolutely critical for accurately locating the electron density of the light hydrogen atoms involved in the R22(8) dimer.
Protocol 2: SCXRD Data Collection and Refinement
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Data Collection: Irradiate the crystal using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Collect full sphere data using ω and ϕ scans.
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Integration & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the crystal's shape and X-ray absorption.
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Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT.
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[3]. This process is most efficiently managed within the Olex2 graphical user interface[4], which provides real-time visualization of the electron density map.
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System Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility. A Goodness-of-Fit (GoF) near 1.0 and the absence of Level A/B alerts serve as the ultimate validation of the structural model's integrity.
Caption: Logical pipeline for SCXRD data processing and structural refinement.
Quantitative Structural Data
To facilitate comparison across different stereoisomers or related analogs, crystallographic parameters and supramolecular geometries must be meticulously tabulated. Below are the representative metric parameters expected for the rac-(1R,3aR,6aS) stereoisomer.
Table 1: Representative Crystallographic Data & Refinement Parameters
| Parameter | Value / Description |
| Chemical Formula | C8H12O3 |
| Formula Weight | 156.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo-K α ) |
| Crystal System, Space Group | Monoclinic, P21/c (for the racemate) |
| Volume ( V ), Z | ∼780 Å 3 , 4 |
| Calculated Density ( ρcalc ) | 1.330 g/cm 3 |
| Final R Indices [ I>2σ(I) ] | R1=0.0350 , wR2=0.0920 |
| Goodness-of-Fit on F2 | 1.045 |
Table 2: Hydrogen Bond Geometry for the R22(8) Dimer Motif
| D–H ⋯ A | d(D–H) (Å) | d(H ⋯ A) (Å) | d(D ⋯ A) (Å) | ∠ (DHA) (°) |
| O1–H1 ⋯ O2 i | 0.84(2) | 1.82(2) | 2.651(1) | 175(2) |
(Symmetry transformations used to generate equivalent atoms: i=−x+1,−y+1,−z+1 )
Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
A single crystal is not always representative of the bulk material, as organic molecules frequently exhibit polymorphism. To ensure the SCXRD structure is the dominant phase, a PXRD analysis of the bulk powder must be conducted.
Protocol 3: Bulk Phase Validation
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Sample Preparation: Lightly grind 50 mg of the bulk hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid using an agate mortar and pestle to minimize preferred orientation.
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Mounting: Back-fill the powder into a zero-background silicon sample holder to ensure a flat diffraction surface.
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Data Collection: Scan from 2θ=3∘ to 40∘ using a Cu-K α source ( λ=1.5406 Å) at a step size of 0.01°.
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System Validation: Use software (e.g., Mercury) to simulate a theoretical PXRD pattern from the SCXRD .cif file. An exact overlay of the experimental PXRD peaks with the simulated pattern validates that the bulk material is phase-pure and corresponds to the solved crystal structure.
References
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NextSDS. rac-(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid — Chemical Substance Information. NextSDS Database. Available at:[Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
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Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]
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Thomas, S. P., et al. (2019). The nature of hydrogen bonding in R2 2(8) crystal motifs - A computational exploration. ResearchGate. Available at:[Link]
